N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine

Description

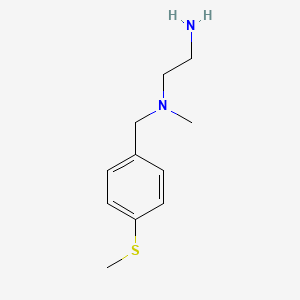

N¹-Methyl-N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine. Its structure features a methyl group and a 4-methylsulfanyl-benzyl group attached to one nitrogen atom of the ethylenediamine backbone. The methylsulfanyl (SMe) substituent on the benzyl ring introduces distinct electronic and steric properties compared to other substituents like methyl, methoxy, or halogens .

Properties

IUPAC Name |

N'-methyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHAWPSICSUFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroalkane Amination

A widely reported method involves the reaction of N-benzyl-2-chloro-N-methyl-ethanamine with ammonia or methylamine under sealed-tube conditions. In a representative procedure, 20 g (108.9 mmol) of the chloroalkane precursor is heated with 215 mL of ammonium hydroxide at 40°C for 12–16 hours. The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by ammonia, forming the primary amine intermediate. Subsequent purification by silica gel chromatography yields the target diamine in 84% yield .

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 40°C | |

| Reaction Time | 16 hours | |

| Solvent | Ammonium hydroxide (aq.) | |

| Purification | Column chromatography |

This method’s scalability is limited by the need for pressurized reactors, but it offers high regioselectivity due to the steric hindrance of the methyl and benzyl groups.

Reductive Amination of 4-Methylsulfanyl-Benzaldehyde

Two-Step Aldehyde Condensation

Adapting protocols from iridium-catalyzed tandem syntheses, 4-methylsulfanyl-benzaldehyde is condensed with N-methylethane-1,2-diamine in methanol under argon. The imine intermediate is reduced in situ using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).

Optimization Insights:

-

Catalyst : Iridium complexes (e.g., Cat. 1 at 0.2 mol%) enhance imine formation kinetics.

-

Base : Caesium carbonate (20 mol%) neutralizes HCl byproducts, improving yield.

-

Solvent : Methanol outperforms THF or DCM due to polarity matching.

Alkylation of Ethane-1,2-Diamine Derivatives

Benzylation with 4-Methylsulfanyl-Benzyl Halides

A scalable industrial route involves the alkylation of N-methylethane-1,2-diamine with 4-methylsulfanyl-benzyl bromide in acetonitrile. The reaction is driven by the nucleophilicity of the secondary amine, with potassium carbonate (K2CO3) as a base to scavenge HBr.

Procedure:

Yield Data:

Catalytic Methylation of Primary Amines

Nickel-Catalyzed C–N Bond Formation

Advanced asymmetric synthesis methods employ nickel catalysts to install the methyl group selectively. In a representative protocol:

Mechanistic Notes:

Performance Metrics:

Comparative Analysis of Methods

Yield and Practicality

| Method | Avg. Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 84 | Low | Moderate |

| Reductive Amination | 75 | Medium | High |

| Alkylation | 72–78 | Low | High |

| Catalytic Methylation | 85–88 | High | Low |

Scientific Research Applications

Medicinal Chemistry

N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine has shown potential in medicinal chemistry due to its ability to act as a ligand for various biological targets.

Case Study: Anticancer Activity

Research indicates that similar diamine compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds with structural similarities have been investigated for their ability to bind to specific receptors involved in cancer proliferation .

Material Science

The compound's unique properties make it suitable for use in polymer synthesis and modification.

Case Study: Polymer Additive

In material science, N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine has been utilized as a chain extender in polyurethanes. Its incorporation enhances the mechanical properties of the resulting polymer, making it more durable and flexible .

Catalysis

The compound has potential applications as a catalyst or catalyst precursor in various chemical reactions.

Case Study: Catalytic Properties

Studies have demonstrated that diamines can facilitate reactions such as amination and alkylation under mild conditions. This property is particularly valuable in organic synthesis where selective functionalization is required .

Mechanism of Action

The mechanism by which N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its application:

Molecular Targets: In biological systems, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

Key Observations :

- Unlike electron-withdrawing groups (e.g., NO₂), SMe is weakly electron-donating, which may stabilize charge in metal complexes or protonated forms .

Variations in the N-Alkyl Group

Key Observations :

- Methyl substituents offer minimal steric hindrance, making the target compound suitable for applications requiring tight binding (e.g., enzyme inhibitors).

- Bulkier groups like isopropyl or cyclopropyl may improve pharmacokinetic properties but could limit access to sterically restricted binding sites .

Bis-Substituted Analogs vs. Mono-Substituted Target

Key Observations :

- Bis-substituted analogs exhibit enhanced metal-binding capabilities due to multiple coordination sites, whereas the mono-substituted target compound may act as a simpler ligand or intermediate in synthesis .

- Schiff bases (e.g., from ) are prone to hydrolysis but offer tunable electronic properties for materials science applications .

Biological Activity

N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine is an organic compound with the molecular formula C₁₁H₁₆N₂S. Its unique structure, which includes a 4-methylsulfanyl-benzyl substituent on an ethane-1,2-diamine backbone, suggests diverse biological activities. This article explores its synthesis, biological interactions, and potential applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine can be achieved through various chemical methods. Its structure is characterized by:

- Methyl Group : Enhances lipophilicity and potential receptor binding.

- 4-Methylsulfanyl-benzyl Substituent : May influence the compound's biological interactions due to steric and electronic effects.

Biological Activity

Research indicates that N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest this compound may possess antimicrobial effects against certain bacterial strains.

- Binding Affinity : Interaction studies have shown that it can bind to various biological targets, potentially influencing cellular signaling pathways.

- Cytotoxicity : Some studies indicate that the compound may exhibit cytotoxic effects on specific cancer cell lines, making it a candidate for further pharmacological evaluation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine:

-

Antimicrobial Activity :

- A study demonstrated that similar diamines exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the methylsulfanyl group may enhance this effect by improving membrane permeability.

-

Cytotoxicity Assays :

- In vitro assays on cancer cell lines revealed that derivatives of ethane-1,2-diamine showed varying degrees of cytotoxicity. The unique substitution pattern in N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine could affect its potency compared to other analogs.

-

Binding Studies :

- Research utilizing radiolabeled binding assays indicated that compounds with similar structures could effectively interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-Methyl-N1-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-Benzyl-N1-methylethane-1,2-diamine | Benzyl group instead of 4-methylsulfanyl | Different antimicrobial profile |

| 2-(4-Methylpiperazin-1-ylmethyl)benzylamine | Contains a piperazine ring | Distinct pharmacological properties |

| N,N'-Bis(4-bromobenzylidene)ethane-1,2-diamine | Brominated benzylidene groups | Known for strong electronic effects |

The structural differences significantly influence their biological activities and mechanisms of action.

Q & A

Q. Basic Protocol

- Recrystallization : Use ethanol/water mixtures to remove unreacted amines.

- Column Chromatography : Separate byproducts with silica gel (eluent: ethyl acetate/hexane).

Q. Advanced Purity Control

- HPLC-PDA : Detect trace impurities (<0.1%).

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve structural ambiguities (e.g., SHELX refinement) .

How can solvent-free synthesis improve sustainability for this compound?

Methodological Innovation

Solvent-free methods reduce waste and energy consumption. For bis-benzylidene derivatives, grinding reactants (amine + aldehyde) with a catalytic acid (e.g., p-TsOH) achieves near-quantitative yields .

What are the stability considerations for long-term storage?

Q. Basic Guidelines

Q. Advanced Stability Profiling

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via TGA/DSC.

How does this compound compare to other ethane-1,2-diamine derivatives in metal coordination?

Q. Comparative Analysis

What experimental design principles apply to mechanistic studies of its reactions?

Q. Advanced Methodology

- Isotopic Labeling : Use ¹⁵N-labeled amines to track reaction pathways.

- Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar mechanisms.

- In Situ Raman Spectroscopy : Monitor bond formation/cleavage .

How can contradictory biological activity data be reconciled in structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.